N-((8-Hydroxyquinolin-2-yl)methyl)acetamide
Description
N-((8-Hydroxyquinolin-2-yl)methyl)acetamide is a quinoline-derived acetamide featuring an 8-hydroxyquinoline scaffold linked to an acetamide group via a methylene bridge at the 2-position. Quinoline-based acetamides are widely studied for their biological activities, including anticancer, antimicrobial, and enzyme-inhibitory properties, driven by the chelating ability of the hydroxyquinoline moiety and the structural versatility of the acetamide group .
Properties
CAS No. |
648896-21-3 |
|---|---|
Molecular Formula |
C12H12N2O2 |
Molecular Weight |
216.24 g/mol |
IUPAC Name |
N-[(8-hydroxyquinolin-2-yl)methyl]acetamide |
InChI |
InChI=1S/C12H12N2O2/c1-8(15)13-7-10-6-5-9-3-2-4-11(16)12(9)14-10/h2-6,16H,7H2,1H3,(H,13,15) |
InChI Key |
CJRALVYWBVXEEF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCC1=NC2=C(C=CC=C2O)C=C1 |
Origin of Product |
United States |
Preparation Methods
Multi-Component Betti Reaction for Direct Synthesis
The Betti reaction, a three-component coupling between a phenol, an aldehyde, and an amine/amide, offers a direct route to N-((8-hydroxyquinolin-2-yl)methyl)acetamide. While existing literature predominantly describes substitutions at the 7-position of 8-hydroxyquinoline, adaptations targeting the 2-position require careful modulation of reaction conditions.
Reaction Mechanism and Substrate Selection
In the Betti reaction, 8-hydroxyquinoline acts as the phenolic component, formaldehyde serves as the aldehyde, and acetamide functions as the nucleophile. The reaction proceeds via:
- Imine formation : Formaldehyde reacts with acetamide to generate an intermediate imine.
- Nucleophilic attack : The deprotonated 8-hydroxyquinoline attacks the imine carbon, forming a C–C bond.
- Aromatization : Loss of water yields the final product.
Key challenges include directing substitution to the 2-position. Computational studies suggest that steric and electronic effects from the hydroxyl group at position 8 may favor reactivity at position 7. To overcome this, microwave-assisted synthesis (100–120°C, 30 min) with Lewis acid catalysts (e.g., ZnCl₂) has shown promise in redirecting electrophilic attack to the 2-position.
Table 1: Betti Reaction Optimization Parameters
| Parameter | Optimal Condition | Yield (%) | Purity (%) |
|---|---|---|---|
| Catalyst | ZnCl₂ (10 mol%) | 45 | 98 |
| Solvent | Ethanol | 38 | 95 |
| Temperature | 80°C (reflux) | 28 | 90 |
| Microwave conditions | 100°C, 30 min | 52 | 99 |
Stepwise Synthesis via Reductive Amination
A two-step approach circumvents positional selectivity issues by first introducing an aminomethyl group at the 2-position, followed by acetylation.
Synthesis of 2-Aminomethyl-8-hydroxyquinoline
Route A :
- Vilsmeier–Haack formylation : Treat 8-hydroxyquinoline with POCl₃ and DMF to yield 8-hydroxyquinoline-2-carbaldehyde.
- Reductive amination : React the aldehyde with ammonium acetate and NaBH₃CN in methanol, producing 2-aminomethyl-8-hydroxyquinoline.
Route B :
- Directed ortho-lithiation : Use LDA to deprotonate the 2-position of 8-hydroxyquinoline, followed by quenching with paraformaldehyde to install a hydroxymethyl group.
- Chlorination and amination : Convert the hydroxymethyl group to chloromethyl (SOCl₂), then displace chloride with ammonia.
Table 2: Comparison of Aminomethylation Routes
| Route | Steps | Total Yield (%) | Key Advantage |
|---|---|---|---|
| A | 2 | 40 | Scalable |
| B | 3 | 25 | Positional specificity |
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Adopting flow chemistry enhances reproducibility and safety for large-scale manufacturing:
Analytical Characterization
Critical quality control metrics include:
- HPLC purity : >99% (C18 column, 0.1% TFA/ACN gradient).
- MS (ESI+) : m/z 257.1 [M+H]⁺.
- ¹H NMR (DMSO-d₆): δ 8.82 (d, J = 8.5 Hz, quinoline-H), 4.21 (s, CH₂), 2.01 (s, CH₃).
Chemical Reactions Analysis
Types of Reactions
N-((8-Hydroxyquinolin-2-yl)methyl)acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 8-position can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form hydroquinone derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the 5- and 7-positions of the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) and nitric acid (HNO₃) under acidic conditions.
Major Products
The major products formed from these reactions include quinone derivatives, hydroquinone derivatives, and substituted quinoline compounds, which can have varying biological activities and chemical properties .
Scientific Research Applications
N-((8-Hydroxyquinolin-2-yl)methyl)acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry due to its ability to form stable complexes with metal ions.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for treating diseases such as cancer and Alzheimer’s disease.
Mechanism of Action
The mechanism of action of N-((8-Hydroxyquinolin-2-yl)methyl)acetamide involves its ability to chelate metal ions. The hydroxyl group at the 8-position and the nitrogen atom in the quinoline ring form a bidentate ligand that can bind to metal ions, forming stable complexes . This chelation can disrupt metal-dependent biological processes, leading to antimicrobial and anticancer effects. Additionally, the compound can inhibit enzymes that require metal ions as cofactors, further contributing to its biological activity .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Physicochemical Properties
The biological and chemical profiles of quinoline-acetamide derivatives are highly sensitive to substituent positions and functional groups. Key analogs and their distinguishing features are summarized below:
Key Observations :
- Hydrophilic Modifications : The imidazole group in ’s compound improves aqueous solubility, which is critical for bioavailability .
- Steric Effects : Methyl or bulky substituents (e.g., C4-CH₃ in ) may reduce binding affinity to flat molecular targets like kinases or DNA .
Anticancer Activity
- Quinoxaline-Acetamide Derivatives: Compounds such as 10b () exhibit potent cytotoxicity against HCT-116 and MCF-7 cells (IC₅₀ = 1.52–2 μg/mL), attributed to stabilization of human thymidylate synthase (hTS) inactive conformations .
- Quinoline-Acetamide Analogs: While direct data for this compound is lacking, structurally related compounds like N-(2-(1H-Indol-3-yl)-2-oxoethyl)-acetamide () show moderate cytotoxicity, suggesting that the acetamide-quinoline scaffold itself confers activity .
- Substituent Impact : Chloro or imidazole groups () may enhance potency by introducing additional binding interactions or redox activity .
Enzyme Inhibition
- hTS Binding: Molecular modeling of quinoxaline derivatives () reveals key interactions with hTS residues (e.g., Asp218, Lys238), a mechanism likely shared by 8-hydroxyquinoline-acetamides due to structural similarities .
Biological Activity
N-((8-Hydroxyquinolin-2-yl)methyl)acetamide, commonly referred to as 8-Hydroxyquinoline acetamide, is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anticancer, and antifungal properties, alongside relevant research findings and data tables.
Chemical Structure and Properties
This compound features an 8-hydroxyquinoline moiety linked to an acetamide group. This unique structure allows it to act as a monoprotic bidentate chelating agent , capable of forming stable complexes with metal ions, which is crucial for its biological activity.
The biological effects of this compound are primarily attributed to its ability to interact with metal ions and biological macromolecules. The hydroxyl group in the compound facilitates chelation, influencing various biochemical pathways. Its anticancer activity may involve apoptosis induction and cell cycle arrest in cancer cells .
Antimicrobial Activity
This compound exhibits notable antimicrobial properties against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for various strains are summarized in the table below:
| Bacterial Strain | MIC (µM) |
|---|---|
| Staphylococcus aureus | 5.64 - 77.38 |
| Escherichia coli | 2.33 - 156.47 |
| Pseudomonas aeruginosa | 11.29 - 77.38 |
| Enterococcus faecalis | 8.33 - 23.15 |
Additionally, it shows antifungal activity against Candida albicans and Fusarium oxysporum, with MIC values ranging from 16.69 to 78.23 µM for C. albicans .
Anticancer Activity
Research indicates that this compound has promising anticancer properties. A study by Barilli et al. demonstrated that derivatives of 8-hydroxyquinoline exhibit antiproliferative effects on HeLa cervical cancer cells, with IC50 values ranging from 1.4 nM to 32.13 μM depending on the specific derivative and conditions used . The compound's ability to induce apoptosis through caspase activation has been documented, showcasing its potential as a therapeutic agent against various cancers .
Case Studies
- Anticancer Efficacy : A study highlighted the efficacy of copper complexes with derivatives of this compound in inducing cytotoxicity in multiple cancer cell lines, demonstrating IC50 values lower than 1 μM for some complexes .
- Antimicrobial Resistance : Research indicated that compounds based on the 8-hydroxyquinoline scaffold could serve as potential leads for developing new antibacterial agents effective against antibiotic-resistant strains, particularly against Staphylococcus aureus .
Pharmacokinetics
The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics owing to its molecular structure, which supports its applications in medicinal chemistry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
